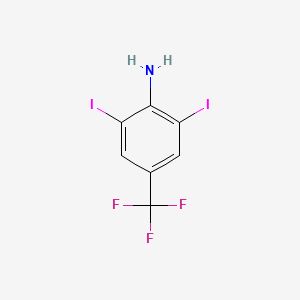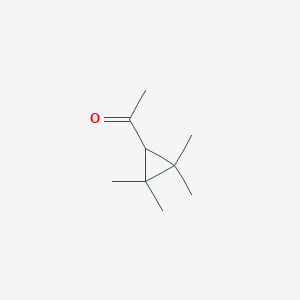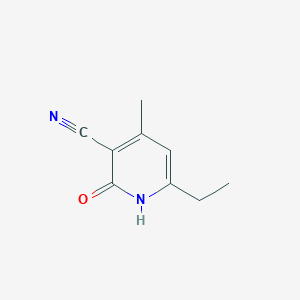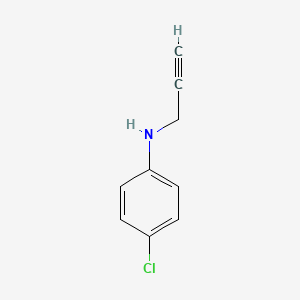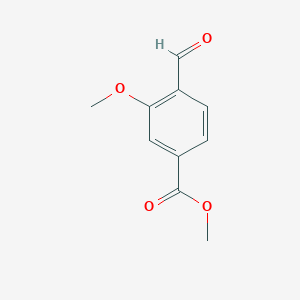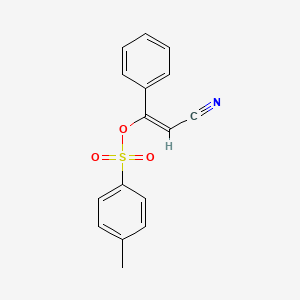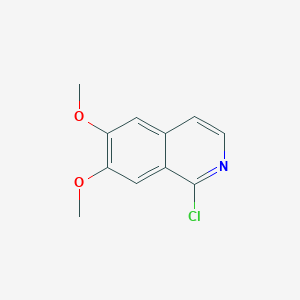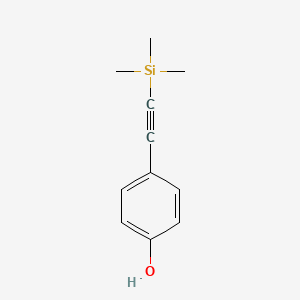
4-((Trimethylsilyl)ethynyl)phenol
Vue d'ensemble
Description
4-((Trimethylsilyl)ethynyl)phenol is a useful research compound. Its molecular formula is C11H14OSi and its molecular weight is 190.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Trimethylsilyl trifluoromethanesulfonate, closely related to 4-((Trimethylsilyl)ethynyl)phenol, is an excellent catalyst for acylation reactions, as seen in the acylation of alcohols and phenols (Procopiou et al., 1998). This indicates the potential use of similar compounds in synthetic chemistry for efficient and clean reactions.
Synthesis of Ortho-Ethynylated Products
This compound can be implicated in the synthesis of ortho-ethynylated products. A study by Kobayashi et al. (2002) demonstrated the ethynylation of phenols at the ortho position with silylated chloroethyne, catalyzed by GaCl3, which suggests that similar compounds could be utilized in similar synthetic processes (Kobayashi et al., 2002).
Analytical Chemistry Applications
In analytical chemistry, phenols, including compounds like this compound, are analyzed by forming their trimethylsilyl ethers. This process is useful in the determination of phenols in various samples, such as in aqueous effluents, as described by Cooper and Wheatstone (1973) (Cooper & Wheatstone, 1973).
Trimethylsilylation in Organic Synthesis
The trimethylsilyl group is frequently used in organic synthesis, including in the preparation of alcohols and phenols. Shirini and Mollarazi (2007) demonstrated the use of ZrCl4 as a catalyst for the conversion of alcohols and phenols to their corresponding trimethylsilyl ethers, indicating the relevance of similar processes in the synthesis and modification of compounds like this compound (Shirini & Mollarazi, 2007).
Liquid Crystal Synthesis
This compound derivatives can be involved in the synthesis of liquid crystals. Srinivasa and Hariprasad (2014) synthesized new rod-shaped substituted benzoates with the 4-(2-trimethylsilyl)ethynyl group, which were evaluated for liquid crystal properties (Srinivasa & Hariprasad, 2014).
Photochemical and Catalytic Rearrangements
The compound is also used in studies of photochemical and acid-catalyzed rearrangements, as seen in the work by Schultz and Antoulinakis (1996), who described the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent photochemical and acid-catalyzed rearrangements (Schultz & Antoulinakis, 1996).
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHQMFWLBOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444327 | |
| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88075-18-7 | |
| Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


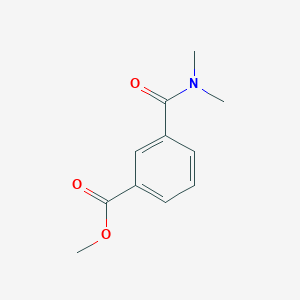
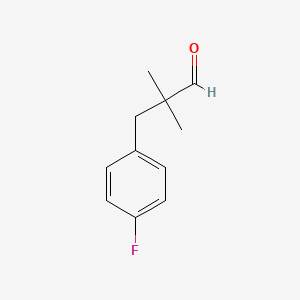
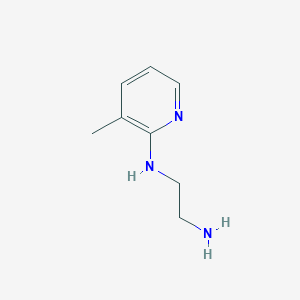
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
